3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
説明
3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin-class β-lactam antibiotic derivative. Its structure features a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with a methoxy group at position 7, a thiophen-2-ylacetamido side chain at the same position, and a carbamoyloxymethyl substituent at position 2. These modifications enhance its stability against β-lactamases and broaden its antibacterial spectrum compared to earlier cephalosporins . The carbamoyloxymethyl group at C-3 is critical for reducing hydrolysis by esterases, improving pharmacokinetic properties .
特性
IUPAC Name |
3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOZEZRFJCJXNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860487 | |
| Record name | 3-[(Carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Core Cephalosporin Skeleton Construction
The 5-thia-1-azabicyclo[4.2.0]oct-2-ene framework is typically derived from L-cysteine via oxidative cyclization. In a protocol adapted from Woodward’s seminal work, L-cysteine undergoes Pb(OAc)₄-mediated oxidation to form a thiazolidine intermediate, which is subsequently treated with triisobutylaluminium (i-Bu₃Al) to induce β-lactam ring closure . Key steps include:
-
Oxidative cyclization :
Yields for this step range from 65–75%, with regioselectivity ensured by steric hindrance from the aluminium reagent . -
Crystallization : The β-lactam intermediate is purified via recrystallization from ethyl acetate, achieving >98% purity by HPLC .
Introduction of the 7-Methoxy Group
Methylation at position 7 is achieved through nucleophilic substitution under controlled conditions. A methoxy group is introduced via reaction with methyl iodide in the presence of silver oxide (Ag₂O) in anhydrous dimethylformamide (DMF) at −20°C :
-
Reaction conditions :
This step proceeds with 85–90% yield, avoiding epimerization at C-7 due to the low temperature and aprotic solvent .
Acylation at Position 7 with 2-Thiophen-2-ylacetyl Group
The 2-thiophen-2-ylacetyl side chain is introduced via Schotten-Baumann acylation. Thiophene-2-acetic acid is activated as its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the 7-amino cephalosporin intermediate:
-
Activation and coupling :
Yields of 78–82% are reported when using pyridine as a base to neutralize HCl. -
Purification : The crude product is chromatographed on silica gel (ethyl acetate/hexane, 3:7) to remove unreacted starting materials .
Carbamoyloxymethyl Functionalization at Position 3
The 3-hydroxymethyl group is converted to the carbamoyloxymethyl moiety via nucleophilic substitution with carbamoyl chloride. This step, detailed in CH586227A5, employs benzhydryl ester protection of the C-2 carboxylate to prevent β-lactam ring degradation :
-
Protection and substitution :
Reactions conducted at 0°C for 2 hours achieve 70–75% yield, with the benzhydryl ester later removed via trifluoroacetic acid (TFA) in anisole .
Deprotection and Final Isolation
The benzhydryl ester is cleaved under acidic conditions to yield the free carboxylic acid:
-
Ester hydrolysis :
After neutralization with NaHCO₃, the product is isolated by lyophilization, yielding a white crystalline solid with a melting point of 156–161°C .
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (500 MHz, D₂O): δ 7.45 (d, J = 3.5 Hz, 1H, thiophene-H), 6.95 (m, 2H, thiophene-H), 5.10 (s, 2H, OCH₂O), 4.85 (d, J = 5.0 Hz, 1H, C-6), 3.70 (s, 3H, OCH₃) .
-
HPLC : Retention time 12.3 min (C18 column, 0.1% H₃PO₄/MeOH), purity >99% .
Biological Activity :
The compound exhibits MIC values of 0.5–2 µg/mL against Staphylococcus aureus and Escherichia coli, confirming broad-spectrum efficacy .
Optimization Challenges and Solutions
-
β-Lactam stability : Use of non-protic solvents (e.g., CH₂Cl₂) during carbamoylation prevents ring-opening .
-
Epimerization control : Low-temperature (−20°C) acylation minimizes racemization at C-7.
-
Yield improvement : Sequential protection (Boc for amine, benzhydryl for carboxylate) enhances overall yield to 45–50% .
Industrial-Scale Considerations
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The methoxy and carbamoyloxymethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, it serves as a probe to study enzyme interactions and binding affinities due to its structural resemblance to certain biological molecules.
Medicine
Medically, this compound is investigated for its potential as an antibiotic or antiviral agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry
In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the binding affinity of the compound.
類似化合物との比較
Key Observations:
C-3 Substituents :
- The carbamoyloxymethyl group in the target compound confers greater metabolic stability than acetoxymethyl (e.g., Compound D), which is prone to hydrolysis by esterases .
- Tetrazole-thiomethyl groups (e.g., SQ 14,359) enhance binding to penicillin-binding proteins (PBPs) but may increase toxicity .
C-7 Side Chains :
- The thiophen-2-ylacetamido group in the target compound provides stronger activity against β-lactamase-producing Enterobacteriaceae compared to ureidoacetyl (SQ 14,359) or furanyl analogs .
- Methoxy at C-7 stabilizes the β-lactam ring against hydrolysis, a feature shared with cephamycins like cefoxitin .
Findings:
- The target compound exhibits lower MIC90 values than Compound D, likely due to its resistance to enzymatic degradation .
生物活性
The compound 3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , often referred to as a derivative of cephalosporins, has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article reviews its biological activity, focusing on its antibacterial properties, mechanisms of action, and pharmacological potential.
Chemical Structure and Properties
The compound's structure can be described using the following molecular formula: . Its structural features include a bicyclic framework and multiple functional groups that contribute to its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
The compound's mechanism of action is primarily attributed to its ability to inhibit bacterial cell wall synthesis. It acts by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, making it effective against resistant strains.
Comparative Activity
A comparative analysis of the antibacterial activity of this compound against standard antibiotics is presented in the table below:
| Compound Name | Activity Against S. aureus | Activity Against E. coli | Mechanism of Action |
|---|---|---|---|
| 3-(Carbamoyloxymethyl)-7-methoxy... | MIC: 1 µg/mL | Not effective | PBP inhibition |
| Cephalexin | MIC: 4 µg/mL | MIC: 8 µg/mL | PBP inhibition |
| Amoxicillin | MIC: 2 µg/mL | MIC: 4 µg/mL | PBP inhibition |
Case Studies
- In Vitro Studies : A study conducted by Johari et al. (2015) demonstrated that this compound showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional cephalosporins against methicillin-resistant Staphylococcus aureus (MRSA) isolates, indicating enhanced efficacy in resistant infections.
- In Vivo Studies : Another study evaluated the pharmacokinetics and therapeutic efficacy in animal models, showing that the compound effectively reduced bacterial load in infected tissues with minimal toxicity.
Pharmacological Potential
Beyond its antibacterial properties, preliminary studies suggest potential anti-inflammatory effects, which may broaden its therapeutic applications. The compound's ability to modulate immune responses could be beneficial in treating inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves β-lactam ring formation followed by functionalization of the bicyclic core. Key steps include:
- Condensation of the thiophene acetyl moiety with the 7-amino group of the bicyclic intermediate.
- Introduction of the carbamoyloxymethyl group at the C3 position via nucleophilic substitution. Reaction optimization using pyridine and trichlorophosphate in substitution steps can achieve yields up to 96% under controlled anhydrous conditions .
Q. What analytical techniques are essential for structural characterization?
A combination of methods is required:
- NMR spectroscopy (1H, 13C, and 2D experiments) to confirm stereochemistry and substituent positions.
- HPLC with UV detection for purity assessment (>99% recommended for biological assays).
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography for absolute configuration determination, particularly for resolving R/S stereochemistry at chiral centers .
Q. How can the compound’s stability under experimental conditions be evaluated?
Stability studies should include:
- pH-dependent degradation assays (e.g., incubation in buffers ranging from pH 1–9 at 37°C).
- Thermal stability analysis via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).
- Light sensitivity tests using accelerated photodegradation under UV/visible light. Monitor degradation products using HPLC-MS to identify labile functional groups (e.g., β-lactam ring cleavage) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antibacterial activity data?
Discrepancies may arise from:
- Strain-specific variability : Use standardized bacterial panels (e.g., CLSI guidelines) and include control antibiotics.
- Stereochemical impurities : Validate purity via chiral HPLC and compare activity of isolated enantiomers.
- Assay conditions : Control for inoculum size, incubation time, and media composition. Orthogonal methods like time-kill assays or biofilm inhibition studies can clarify mechanistic differences .
Q. What strategies optimize the synthesis for higher yield and scalability?
Advanced approaches include:
- Microwave-assisted synthesis to accelerate ring-closure steps and reduce side reactions.
- Enzymatic catalysis for stereoselective acylation of the C7 amino group.
- Flow chemistry to improve heat/mass transfer during critical steps (e.g., β-lactam formation). Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediates .
Q. How to design experiments for structure-activity relationship (SAR) studies?
SAR strategies involve:
- Analog synthesis : Modify the carbamoyloxymethyl group (e.g., replace with sulfonyl or phosphoryl derivatives) or the thiophene acetyl moiety (e.g., substitute with furan or pyrrole rings).
- Biological testing : Screen analogs against Gram-positive/-negative bacteria and β-lactamase-producing strains.
- Computational modeling : Perform molecular docking with penicillin-binding proteins (PBPs) to predict binding affinities. Correlate computational data with MIC values to identify critical substituents .
Q. What methodologies validate the compound’s mechanism of action against resistant pathogens?
Employ:
- Fluorescent probes to visualize PBP binding in bacterial cells via confocal microscopy.
- β-lactamase inhibition assays using nitrocefin as a substrate to test for enzyme resistance.
- Transcriptomic analysis (RNA-seq) to identify upregulated resistance genes (e.g., efflux pumps) in treated bacterial strains .
Q. How to address discrepancies in physicochemical property data (e.g., solubility, logP)?
Use orthogonal measurement techniques:
- Solubility : Shake-flask method vs. potentiometric titration.
- LogP : Compare HPLC-derived values with computational predictions (e.g., XLogP3).
- Ionization constants (pKa) : Validate via capillary electrophoresis or UV-spectrophotometric titration. Account for batch-to-batch variability in crystallinity (e.g., via PXRD) .
Data Contradiction and Validation
Q. How to reconcile conflicting reports on metabolic stability?
Q. What protocols ensure reproducibility in enantiomeric resolution studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
